molecular formula C11H12FN3O B6362788 1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine CAS No. 1240569-00-9

1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine

Cat. No. B6362788
CAS RN: 1240569-00-9
M. Wt: 221.23 g/mol
InChI Key: KNZGCIZQQJUQMU-UHFFFAOYSA-N
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Description

“1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures have been used in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific structural data for “1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine” is not available .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed efficient synthesis methods for novel compounds related to 1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine. One such method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, leading to the formation of new N-fused heterocycle products (Ghaedi et al., 2015). Additionally, reactions of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-l-phenyl-1H-pyrazol-3-yl)propenoate with various amines have been explored, leading to the formation of various novel compounds (Stanovnik et al., 2005).

Structural and Bioactivity Analysis

The structural features and potential bioactivities of related pyrazole derivatives have been extensively studied. The synthesis, characterization, and bioactivity evaluation of various pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites. Theoretical and experimental analyses have provided insights into the origin of the biological activity against certain diseases (Titi et al., 2020).

Applications in Material Science

The compound and its derivatives have also found applications in material science. For instance, poly vinyl alcohol/acrylic acid hydrogels were modified using a condensation reaction with various amine compounds, including derivatives of 1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine, to form amine-treated polymers. These modified hydrogels demonstrated increased swelling degrees and enhanced thermal stability, with potential applications in medical settings (Aly & El-Mohdy, 2015).

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-9-1-3-10(4-2-9)16-8-7-15-6-5-11(13)14-15/h1-6H,7-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZGCIZQQJUQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine

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